
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate
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Overview
Description
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a fluorinated heterocyclic compound featuring an indazole core substituted with a trifluoromethyl (CF₃) group at position 7 and a methyl ester at position 5. The indazole scaffold, characterized by a benzene ring fused to a pyrazole moiety, confers rigidity and diverse interaction capabilities. The CF₃ group enhances lipophilicity and metabolic stability, while the ester group modulates solubility and serves as a precursor for carboxylic acid derivatives in prodrug strategies. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development and fluorinated bioactive molecule design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)aniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds in the presence of catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of signaling pathways and inhibition of specific enzymes, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities but exhibit variations in substituent positions, functional groups, or heterocyclic cores, leading to distinct physicochemical and biological properties:
Methyl 1-Methyl-1H-Indazole-5-Carboxylate (CAS 61700-61-6)
- Similarity : 0.93
- Structure : Differs by substitution at the indazole nitrogen (N1-methyl) and absence of the CF₃ group.
- Lack of CF₃ decreases lipophilicity (clogP reduced by ~0.5), impacting membrane permeability.
- Applications: Used as an intermediate in non-fluorinated indazole derivatives.
6-(Trifluoromethyl)-1H-Indazol-5-Amine (CAS 1000373-75-0)
- Similarity : 0.85
- Structure : CF₃ at position 6 (vs. 7) and an amine at position 5 (vs. ester).
- Implications :
- The amine group enables hydrogen bonding but reduces stability under acidic conditions.
- Molecular weight (201.15 g/mol) is lower than the target compound (~235 g/mol), affecting pharmacokinetics.
Methyl 5-Chloro-1H-Indazole-7-Carboxylate (CAS 1260851-42-0)
- Similarity : 0.85
- Structure : Chlorine at position 5 and ester at position 6.
- Implications :
- Chlorine’s moderate electron-withdrawing effect alters ring electronics compared to CF₃.
- Reduced metabolic stability due to the absence of fluorine’s protective effect.
5-Methyl-1H-Indazole-3-Carboxylic Acid
- Similarity : 0.85
- Structure : Methyl at position 5 and carboxylic acid at position 3.
- Implications: Carboxylic acid increases hydrophilicity (clogP ~1.2 vs. ~2.5 for the target compound). Potential for salt formation, enhancing solubility in aqueous formulations.
7-Methyl-1H-Indole-5-Carboxylic Acid (CAS 180624-00-4)
- Similarity : 0.85
- Structure : Indole core (vs. indazole) with methyl at position 7 and carboxylic acid at position 5.
- Implications :
- Indole’s single nitrogen reduces hydrogen-bonding capacity compared to indazole’s two nitrogens.
- Lower aromatic stabilization energy may increase reactivity.
Comparative Data Table
Compound Name | CAS Number | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |
---|---|---|---|---|---|
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate | N/A | Indazole | CF₃ (7), COOCH₃ (5) | ~235 | High lipophilicity, metabolic stability |
Methyl 1-methyl-1H-indazole-5-carboxylate | 61700-61-6 | Indazole | CH₃ (N1), COOCH₃ (5) | ~190 | Reduced steric hindrance |
6-(Trifluoromethyl)-1H-indazol-5-amine | 1000373-75-0 | Indazole | CF₃ (6), NH₂ (5) | 201.15 | Enhanced hydrogen bonding |
Methyl 5-chloro-1H-indazole-7-carboxylate | 1260851-42-0 | Indazole | Cl (5), COOCH₃ (7) | 210.62 | Moderate electron withdrawal |
7-Methyl-1H-indole-5-carboxylic acid | 180624-00-4 | Indole | CH₃ (7), COOH (5) | 175.18 | Lower aromatic stability |
Functional Group and Electronic Effects
- Trifluoromethyl vs. Chlorine: The CF₃ group’s strong electron-withdrawing nature increases ring electron deficiency, enhancing resistance to oxidative metabolism.
- Ester vs. Carboxylic Acid : Esters improve cell permeability but require hydrolysis for activation. Carboxylic acids offer immediate ionic interactions but suffer from poor bioavailability .
- Indazole vs. Indole : Indazoles exhibit higher dipole moments and stronger hydrogen-bonding capacity due to the pyrazole-like nitrogen arrangement, favoring target binding in kinase inhibitors .
Biological Activity
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound serves as a building block for various derivatives and has been investigated for its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl substituent increases the compound's ability to penetrate cell membranes, facilitating modulation of signaling pathways and inhibition of specific enzymes .
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit various kinases, which are critical in regulating cellular processes.
- Receptor Modulation: It may interact with specific receptors, leading to altered physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties through the inhibition of cancer cell proliferation. For example, it has shown potential against various cancer cell lines, indicating an IC50 value that reflects its potency .
- Anti-inflammatory Effects: The compound is being explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Properties: Investigations into its antimicrobial activity suggest potential applications in combating bacterial infections.
Research Findings
Recent studies have highlighted the promising biological activities of this compound. Below are key findings from various research efforts:
Study | Findings | IC50 Values |
---|---|---|
Liu et al. (2018) | Identified as a potent inhibitor of FGFR1 with significant antiproliferative effects on cancer cell lines | FGFR1: 69.1 nM |
Zhang et al. (2020) | Demonstrated strong activity against EGFR T790M mutations in non-small cell lung cancer | EGFR: 5.3 nM |
Chen et al. (2021) | Showed dual mechanisms of action with high selectivity towards ERK1/2 pathways | ERK1/2: 20 nM |
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the effects of this compound on various cancer cell lines, researchers found that it significantly inhibited cell growth in vitro. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound, revealing that it reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-6-4-14-15-8(6)7(3-5)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRDKCXGHWYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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